Cas no 1710472-19-7 (3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine)

1710472-19-7 structure

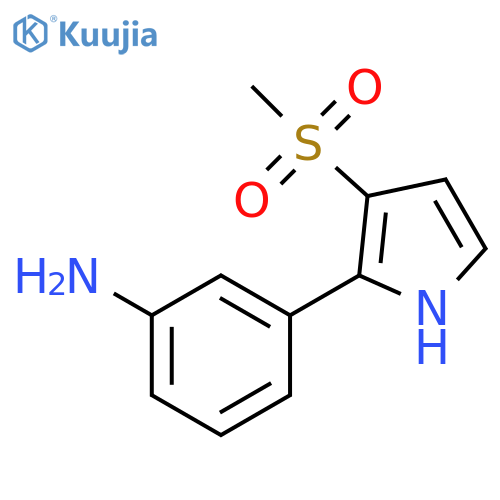

商品名:3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine

CAS番号:1710472-19-7

MF:C11H12N2O2S

メガワット:236.290181159973

CID:5181572

3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine 化学的及び物理的性質

名前と識別子

-

- 3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine

- Benzenamine, 3-[3-(methylsulfonyl)-1H-pyrrol-2-yl]-

-

- インチ: 1S/C11H12N2O2S/c1-16(14,15)10-5-6-13-11(10)8-3-2-4-9(12)7-8/h2-7,13H,12H2,1H3

- InChIKey: JKNUWYFTINLQMI-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC=CC(C2=C(S(C)(=O)=O)C=CN2)=C1

3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM510293-1g |

3-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline |

1710472-19-7 | 97% | 1g |

$*** | 2023-03-30 |

3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1710472-19-7 (3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine) 関連製品

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量